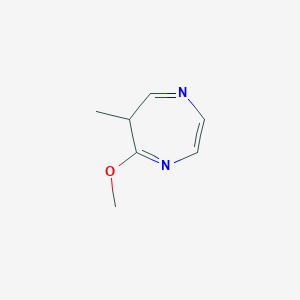
5-Methoxy-6-methyl-6H-1,4-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-methyl-6H-1,4-diazepine: is a seven-membered heterocyclic compound containing two nitrogen atoms. It belongs to the class of diazepines, which are known for their wide range of biological activities and applications in medicinal chemistry . The presence of a methoxy group at the 5-position and a methyl group at the 6-position makes this compound unique and potentially useful in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-6H-1,4-diazepine typically involves the photolysis of 4-azidopyridines in the presence of methoxide ions. This reaction leads to ring expansion, forming the desired diazepine compound . The reaction conditions include:
Photolysis: Exposure to light to initiate the reaction.
Methoxide Ions: Used as a base to facilitate the ring expansion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-6-methyl-6H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-6-methyl-6H-1,4-diazepine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Due to its structural similarity to other diazepines, this compound may have potential therapeutic applications. It could be explored for its anxiolytic, anticonvulsant, or sedative properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-methyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate the activity of certain neurotransmitters or signaling molecules, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6H-1,4-diazepine: A structurally related compound with similar biological activities.
Pyrrolo[1,2-x][1,4]diazepines: Compounds with a fused pyrrole and diazepine ring system, known for their diverse biological activities.
Uniqueness: 5-Methoxy-6-methyl-6H-1,4-diazepine is unique due to the presence of the methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other diazepines. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
95680-58-3 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
5-methoxy-6-methyl-6H-1,4-diazepine |
InChI |
InChI=1S/C7H10N2O/c1-6-5-8-3-4-9-7(6)10-2/h3-6H,1-2H3 |
Clé InChI |
AEVNHQCEKFDLDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C=NC=CN=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


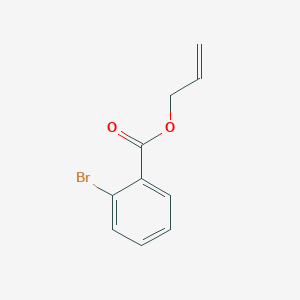
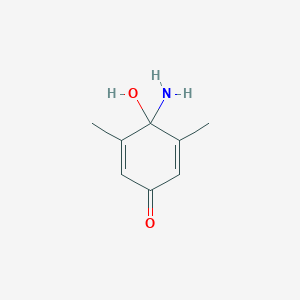
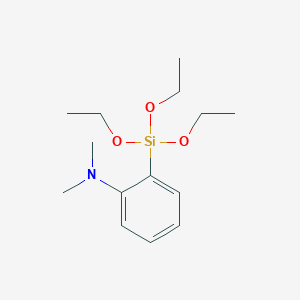

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
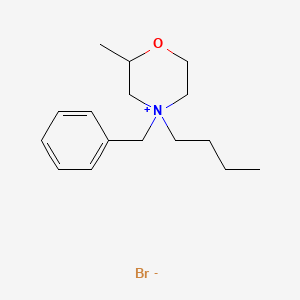
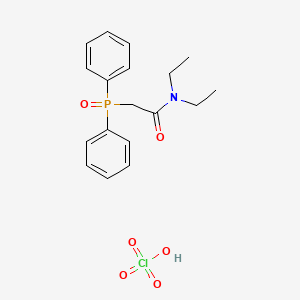
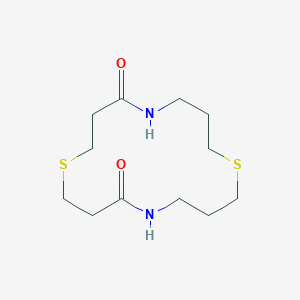

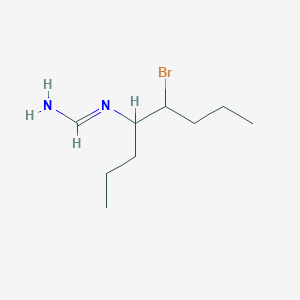
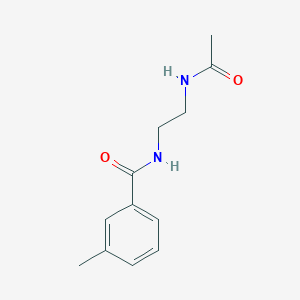
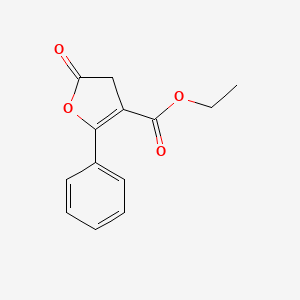
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)

